9-Methyl-3-nitroacridine

Synthetic Methodology Process Chemistry Acridine Derivative Synthesis

9-Methyl-3-nitroacridine (CAS 65757-59-7) is a heterocyclic aromatic compound belonging to the nitroacridine class, with molecular formula C₁₄H₁₀N₂O₂ and molecular weight 238.24 g/mol. It consists of a planar acridine core substituted with a methyl group at position 9 and a nitro group at position 3.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 65757-59-7
Cat. No. B15217580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-3-nitroacridine
CAS65757-59-7
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=NC3=CC=CC=C13)[N+](=O)[O-]
InChIInChI=1S/C14H10N2O2/c1-9-11-4-2-3-5-13(11)15-14-8-10(16(17)18)6-7-12(9)14/h2-8H,1H3
InChIKeyHDZZDALBSJDYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyl-3-nitroacridine (CAS 65757-59-7): Procurement-Ready Technical Baseline


9-Methyl-3-nitroacridine (CAS 65757-59-7) is a heterocyclic aromatic compound belonging to the nitroacridine class, with molecular formula C₁₄H₁₀N₂O₂ and molecular weight 238.24 g/mol [1]. It consists of a planar acridine core substituted with a methyl group at position 9 and a nitro group at position 3 [1]. The compound exhibits the fundamental class-level properties of DNA intercalation and redox activity characteristic of nitroacridines [2], making it a candidate for applications in hypoxia-targeted research, radiosensitization studies, and anticancer lead development. Notably, its 3-nitro substitution pattern differentiates it from the more extensively studied 1-nitroacridine isomers, offering distinct mutagenicity profiles that may influence experimental outcomes [3].

9-Methyl-3-nitroacridine: Why Nitroacridine Substitution Is Not Interchangeable


Nitroacridines are not a functionally uniform class; substitution pattern exerts decisive control over multiple pharmacologically relevant parameters. In the 9-methyl-3-nitroacridine scaffold, the precise placement of the nitro group at position 3—rather than at positions 1, 2, or 4—determines the compound's capacity to induce specific frameshift mutations, with 1-nitro and 3-nitro isomers demonstrating markedly higher efficacy in −2 frameshift induction compared to 2-nitro and 4-nitro analogs [1]. Similarly, electron scavenging efficiency in DNA, a critical determinant of hypoxic radiosensitization, varies substantially across positional isomers: the 1-nitro derivative scavenges approximately 45% of migrating electrons versus approximately 4% for the 4-nitro analog [2]. Furthermore, the chemical modifications at position 9 of the 3-nitroacridine core have been shown to be crucial for DNA affinity, thereby modulating anticancer activity [3]. These isomer-dependent functional divergences mean that substituting 9-methyl-3-nitroacridine with another nitroacridine without empirical validation introduces uncontrolled variables that can fundamentally alter experimental outcomes or compound performance.

9-Methyl-3-nitroacridine: Quantitative Differential Evidence for Informed Procurement


Synthetic Efficiency: Quantitative Yield from a One-Step Protocol

A one-step synthesis protocol for 9-methyl-3-nitroacridine using adapted Vilsmeier conditions has been reported to produce the title compound in quantitative yield [1]. This contrasts with traditional multi-step synthetic routes that typically yield 80–95% per step for analogous acridine derivatives, with cumulative yields dropping substantially below 70% after three steps . The reported single-step, near-quantitative yield represents a substantial efficiency advantage for researchers requiring consistent, high-purity material without the burden of multi-step purification and intermediate characterization.

Synthetic Methodology Process Chemistry Acridine Derivative Synthesis

Mutagenicity Profile: Distinct Frameshift Induction Versus Positional Isomers

The 3-nitroacridine core, which defines the class of 9-methyl-3-nitroacridine, demonstrates a distinct mutagenicity profile relative to other nitro-positional isomers. In the lacZ reversion assay in Escherichia coli, 3-nitroacridine (Entozon) and its 1-nitro isomer both effectively induced −2 frameshift mutations, whereas the 2-nitro and 4-nitro isomers were significantly less effective [1]. Specifically, nitracrine (1-nitro) and the 3-nitro isomer exhibited comparable potency for −2 frameshift induction, in contrast to the markedly reduced activity of the 2- and 4-nitro compounds [1]. This positional dependence indicates that the 3-nitro substitution pattern is a critical determinant of mutagenic outcome.

Genotoxicity Mutagenesis DNA Intercalation

Fluorescence Quenching: Nitro-Group Mediated Suppression Enables Hypoxia Probe Applications

The presence of the nitro group at position 3 in 9-methyl-3-nitroacridine confers low intrinsic fluorescence due to the electron-withdrawing effect of the nitro substituent, which quenches emission [1]. This property is exploited in the design of hypoxia-responsive fluorescent probes: nitroacridines exhibit very low fluorescence until the nitro group undergoes enzymatic reduction under hypoxic conditions, whereupon fluorescence is restored [2]. In contrast, acridine derivatives lacking electron-withdrawing nitro groups (e.g., 9-methylacridine or amino-substituted acridines) display significantly higher baseline fluorescence, reducing their signal-to-noise ratio in oxygen-sensitive assays . While 1-nitroacridines have been more extensively characterized as radiosensitizers, the 3-nitro isomer retains the same core nitroaryl fluorescence-quenching mechanism.

Fluorescent Probe Hypoxia Detection Nitroreductase

Structure-Activity Relationship: Position 9 Modification Modulates DNA Binding Affinity

Structure-activity relationship (SAR) studies on 3-nitroacridine derivatives have demonstrated that chemical modifications at position 9 of the acridine core are crucial determinants of DNA binding affinity and, consequently, anticancer activity [1]. The methyl substitution at position 9 in 9-methyl-3-nitroacridine represents a specific, defined modification within this critical SAR space. In comparative studies of a series of novel 3-nitroacridine derivatives, compounds with varying substituents at the 9-position exhibited differential cytotoxicity and autophagy induction in gastric cancer cell lines MGC-803 and SGC-7901 [2]. This establishes the 9-methyl-3-nitroacridine scaffold as a distinct chemical entity within the 3-nitroacridine family, with a well-defined substituent that enables reproducible SAR investigations.

SAR DNA Intercalation Anticancer Lead Optimization

9-Methyl-3-nitroacridine: Evidence-Based Research and Industrial Application Scenarios


Hypoxia-Selective Fluorescent Probe Development

9-Methyl-3-nitroacridine is optimally suited for the development of hypoxia-selective fluorescent probes due to the nitro group-mediated quenching of its intrinsic fluorescence [1]. Under normoxic conditions, the electron-withdrawing nitro substituent suppresses fluorescence; upon enzymatic nitroreductase-mediated reduction in hypoxic tumor microenvironments, the nitro group is converted to an electron-donating amine, restoring fluorescence [1]. This oxygen-sensitive fluorescence switching mechanism enables high-contrast imaging of hypoxic cell populations. While this class-level property is shared with other nitroacridines, the 3-nitro substitution pattern provides a distinct reduction potential and metabolite profile that may be preferable for specific nitroreductase isoforms or imaging modalities.

Genotoxicity Screening and Mutagenesis Mechanism Studies

The established mutagenicity profile of the 3-nitroacridine scaffold—specifically its effective induction of −2 frameshift mutations in bacterial assays—positions 9-methyl-3-nitroacridine as a valuable positive control or mechanistic probe in genotoxicity screening panels [2]. Unlike 2- and 4-nitro isomers, which are significantly less effective frameshift inducers, the 3-nitro isomer provides a robust, reproducible signal for −2 frameshift events [2]. This makes it suitable for validating assay sensitivity, benchmarking new genotoxicity testing platforms, or dissecting the molecular mechanisms of intercalator-induced frameshift mutagenesis.

Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

9-Methyl-3-nitroacridine serves as a defined chemical anchor for SAR investigations focused on 3-nitroacridine-based DNA intercalators and autophagy inducers. Literature evidence establishes that modifications at the 9-position of 3-nitroacridines are critical for modulating DNA binding affinity and anticancer efficacy [3]. The 9-methyl substitution represents a specific, synthetically accessible starting point for comparative studies. Researchers can systematically vary the 9-position substituent while holding the 3-nitro pharmacophore constant, enabling deconvolution of substituent effects on DNA intercalation strength, cellular uptake, and downstream biological responses including cell cycle arrest and apoptosis [3].

Synthetic Methodology Development and Reference Standard

The availability of a validated one-step synthetic protocol yielding 9-methyl-3-nitroacridine in quantitative yield [4] makes this compound an attractive target for synthetic methodology development and an accessible reference standard. The reported Vilsmeier-based protocol provides a high-efficiency entry to the 3-nitro-9-methylacridine scaffold, bypassing the cumulative yield losses typical of multi-step acridine syntheses. This synthetic accessibility facilitates procurement of material for calibration standards, analytical method validation (e.g., HPLC, LC-MS), and as a building block for further derivatization without the cost and time penalties associated with inefficient synthetic routes.

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